4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 505082-84-8
VCID: VC18691866
InChI: InChI=1S/C14H8ClF3O2/c15-12-6-5-10(14(16,17)18)7-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)
SMILES:
Molecular Formula: C14H8ClF3O2
Molecular Weight: 300.66 g/mol

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid

CAS No.: 505082-84-8

Cat. No.: VC18691866

Molecular Formula: C14H8ClF3O2

Molecular Weight: 300.66 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid - 505082-84-8

Specification

CAS No. 505082-84-8
Molecular Formula C14H8ClF3O2
Molecular Weight 300.66 g/mol
IUPAC Name 4-[2-chloro-5-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H8ClF3O2/c15-12-6-5-10(14(16,17)18)7-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)
Standard InChI Key OPTVEOGEPSMNOQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O

Introduction

Chemical Identity and Structural Properties

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid belongs to the class of substituted benzoic acids, where the benzene ring is functionalized with a carboxylic acid group at the para position relative to a biphenyl moiety. The biphenyl system itself features a chlorine atom at the 2-position and a trifluoromethyl (-CF3_3) group at the 5-position of the second phenyl ring .

Molecular and Crystallographic Data

The compound’s exact mass is 300.01600 g/mol, with a polar surface area (PSA) of 37.3 Ų and a partition coefficient (LogP) of 4.724, indicating moderate lipophilicity . While crystallographic data specific to this compound remains unreported, related structures such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 760758-65-6) crystallize in a triclinic system with unit cell parameters a=5.8837(5)a = 5.8837(5) Å, b=14.1634(14)b = 14.1634(14) Å, and c=15.3120(15)c = 15.3120(15) Å . This suggests that the target compound may adopt similar packing arrangements due to shared functional groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H8ClF3O2\text{C}_{14}\text{H}_{8}\text{ClF}_{3}\text{O}_{2}
Molecular Weight300.66 g/mol
Exact Mass300.01600 g/mol
LogP4.724
Polar Surface Area37.3 Ų
HS Code2916399090

Synthesis and Industrial Production

Key Challenges in Synthesis

  • Regioselectivity: Introducing substituents at specific positions on aromatic rings demands precise control over reaction conditions.

  • Functional Group Compatibility: The stability of the trifluoromethyl group under acidic or oxidative conditions must be ensured to prevent defluorination.

Applications in Pharmaceutical and Agrochemical Research

The trifluoromethyl group enhances the compound’s lipophilicity, facilitating membrane penetration and target binding in biological systems. This property has spurred exploratory studies in:

Drug Discovery

  • Antitubercular Agents: Structural analogs like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid serve as precursors to benzothiazinones, a class of compounds inhibiting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) in Mycobacterium tuberculosis.

  • Enzyme Modulation: The carboxylic acid moiety enables interactions with enzymatic active sites, making it a candidate for protease or kinase inhibitors.

Agrochemical Development

  • Herbicides and Fungicides: Halogenated benzoic acids are known intermediates in synthesizing compounds that disrupt plant cell wall synthesis or fungal sterol biosynthesis.

Comparative Analysis with Related Compounds

The compound’s bioactivity and reactivity can be contextualized against similar molecules:

Table 2: Comparison with Analogous Benzoic Acid Derivatives

CompoundMolecular FormulaKey Applications
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acidC14H8ClF3O2\text{C}_{14}\text{H}_{8}\text{ClF}_{3}\text{O}_{2}Drug intermediates, agrochemicals
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidC8H3ClF3NO4\text{C}_{8}\text{H}_{3}\text{ClF}_{3}\text{NO}_{4}Antitubercular precursors
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidC7H3ClF3NO2\text{C}_{7}\text{H}_{3}\text{ClF}_{3}\text{NO}_{2}Crystallography studies

Future Research Directions

  • Synthetic Optimization: Developing greener methodologies to improve yield and reduce byproducts.

  • Biological Screening: Expanding in vitro and in vivo studies to validate therapeutic potential.

  • Structural Elucidation: Conducting X-ray crystallography to resolve its three-dimensional conformation and intermolecular interactions .

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